N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide
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Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide: is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloro-fluorophenyl group, a furan-thiophene moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a series of reactions including halogenation, nitration, and reduction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable thiophene derivative to form the desired furan-thiophene moiety.
Oxalamide Formation: The final step involves the reaction of the coupled product with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under suitable conditions, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of different enzymes and receptors.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is being investigated for its ability to modulate specific biological pathways, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamate
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)amide
Uniqueness: N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is unique due to the presence of the oxalamide linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-14-9-12(1-3-15(14)20)22-18(24)17(23)21-7-5-13-2-4-16(26-13)11-6-8-25-10-11/h1-4,6,8-10H,5,7H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPUDLWWKGBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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